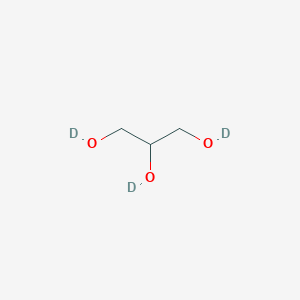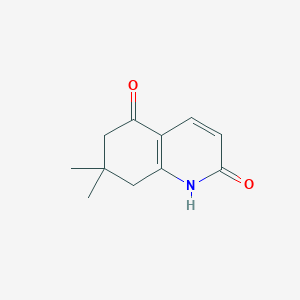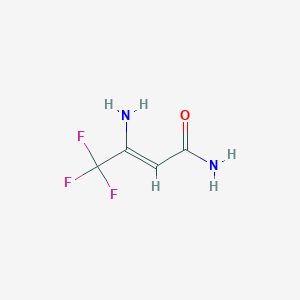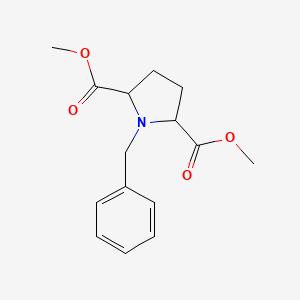
Glicerol-d3
Descripción general
Descripción
Glycer(ol-d3), also known as 1,2,3-Propanetriol-d3, is a deuterated form of glycerol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Glycer(ol-d3) is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.
Mecanismo De Acción
Target of Action
Glycer(ol-d3) is the labelled analogue of Glycerol . Glycerol is an endogenous metabolite that plays a key role in lipid metabolism . It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent .
Mode of Action
The mode of action of Glycer(ol-d3) is expected to be similar to that of Glycerol. When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation .
Biochemical Pathways
Glycerol is an intermediate in carbohydrate and lipid metabolism . It is involved in various biochemical pathways, including glycolysis, gluconeogenesis, and the citrate cycle
Pharmacokinetics
It is metabolized in the liver, and the metabolites are excreted in the urine
Result of Action
The result of Glycer(ol-d3)'s action would be expected to be similar to that of Glycerol. Glycerol’s hygroscopic action leads to an increase in the water content of the feces, which can help alleviate constipation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycer(ol-d3) is synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of Glycer(ol-d3) involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium and ensure high isotopic purity. The production involves multiple steps, including the purification of the final product to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Glycer(ol-d3) undergoes various chemical reactions similar to those of glycerol. These include:
Oxidation: Glycer(ol-d3) can be oxidized to form compounds such as dihydroxyacetone and glyceraldehyde.
Reduction: It can be reduced to form compounds like 1,2-propanediol.
Substitution: The hydroxyl groups in Glycer(ol-d3) can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and periodic acid (HIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Dihydroxyacetone, glyceraldehyde.
Reduction: 1,2-Propanediol.
Substitution: Various substituted glycerol derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Glycerol: The non-deuterated form of Glycer(ol-d3), commonly used in various applications.
Glycerol-1,1,2,3,3-d5: Another deuterated form of glycerol with different deuterium labeling.
Ethylene Glycol: A dihydric alcohol with similar chemical properties but different applications.
Propylene Glycol: Another dihydric alcohol used in various industrial and pharmaceutical applications.
Uniqueness
Glycer(ol-d3) is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct advantages in tracing and studying molecular interactions and transformations, making it a preferred choice in research applications.
Propiedades
IUPAC Name |
1,2,3-trideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-WVALGTIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC(CO[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583528 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7325-16-8 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Glycer(ol-d3) used in studies of protein dynamics?
A: Glycer(ol-d3), the deuterated form of glycerol, is often used in biophysical studies as a cryo-protectant and viscosity-increasing agent. In the context of the provided research article, a glass-forming D2O/glycer(ol-d3) solvent mixture was used [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)











